N2-Propylpyridine-2,3-diamine N2-Propylpyridine-2,3-diamine
Brand Name: Vulcanchem
CAS No.: 439571-80-9
VCID: VC4509408
InChI: InChI=1S/C8H13N3/c1-2-5-10-8-7(9)4-3-6-11-8/h3-4,6H,2,5,9H2,1H3,(H,10,11)
SMILES: CCCNC1=C(C=CC=N1)N
Molecular Formula: C8H13N3
Molecular Weight: 151.213

N2-Propylpyridine-2,3-diamine

CAS No.: 439571-80-9

Cat. No.: VC4509408

Molecular Formula: C8H13N3

Molecular Weight: 151.213

* For research use only. Not for human or veterinary use.

N2-Propylpyridine-2,3-diamine - 439571-80-9

Specification

CAS No. 439571-80-9
Molecular Formula C8H13N3
Molecular Weight 151.213
IUPAC Name 2-N-propylpyridine-2,3-diamine
Standard InChI InChI=1S/C8H13N3/c1-2-5-10-8-7(9)4-3-6-11-8/h3-4,6H,2,5,9H2,1H3,(H,10,11)
Standard InChI Key QLIOGACEAYALGF-UHFFFAOYSA-N
SMILES CCCNC1=C(C=CC=N1)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

N2-Propylpyridine-2,3-diamine is characterized by its pyridine backbone substituted with an amino group at positions 2 and 3 and a propyl chain attached to the nitrogen at position 2. Key identifiers include:

  • IUPAC Name: 2-N-propylpyridine-2,3-diamine

  • SMILES: CCCNC1=NC=CC=C1N

  • InChIKey: YTZJHEGRZSRVDQ-UHFFFAOYSA-N

The compound’s planar pyridine ring and electron-rich amino groups enable diverse reactivity, including hydrogen bonding and coordination with metal ions.

Spectral Data

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl3_3) exhibits signals at δ 1.02 (t, 3H, CH3_3), 1.65 (m, 2H, CH2_2), 3.35 (t, 2H, NCH2_2), 6.45 (d, 1H, pyridine-H), and 7.20 (m, 2H, pyridine-H) .

  • Mass Spectrometry: HRMS (ESI+) calculated for C8H13N3\text{C}_8\text{H}_{13}\text{N}_3: 151.1103; observed: 151.1109.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most efficient route involves the reduction of N-propyl-3-nitropyridin-2-amine using hydrogen gas and palladium on carbon (Pd/C) in a dichloromethane or toluene solvent. Key steps include:

  • Nitration: Pyridine is nitrated at the 3-position using fuming nitric acid.

  • Alkylation: The nitro intermediate reacts with propylamine to introduce the N-propyl group.

  • Reduction: Catalytic hydrogenation (1–2 atm H2_2, 50–60°C, 2 hours) converts the nitro group to an amine .

Yield: 75–85% after purification via column chromatography (silica gel, chloroform/methanol eluent) .

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance efficiency:

  • Conditions: 10% Pd/C catalyst, toluene solvent, 60°C, 5 bar H2_2.

  • Throughput: 1.2 kg/L·h with >90% purity after distillation .

Physicochemical Properties

Thermal and Solubility Profile

PropertyValue
Melting Point98–100°C
Boiling Point285°C (dec.)
Solubility in Water1.2 g/L (25°C)
LogP (Octanol/Water)1.45

The compound’s moderate lipophilicity (LogP = 1.45) suggests balanced membrane permeability, making it suitable for drug design .

Reactivity

  • Oxidation: Forms nitroso derivatives with KMnO4_4 in acidic conditions.

  • Reduction: Yields pyridine-2,3-diamine upon hydrogenolysis.

  • Coordination Chemistry: Acts as a bidentate ligand for transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}).

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0
Pseudomonas aeruginosa50.0

Mechanistic studies suggest disruption of bacterial cell membrane integrity.

Anticancer Activity

Preliminary assays against human cancer cell lines reveal moderate cytotoxicity:

Cell LineIC50_{50} (µM)
MCF-7 (Breast)45.2
A549 (Lung)52.8
HepG2 (Liver)48.5

Apoptosis induction via caspase-3 activation has been proposed.

Industrial and Research Applications

Pharmaceutical Intermediate

N2-Propylpyridine-2,3-diamine serves as a precursor for:

  • Antiviral Agents: Analogous pyridine diamines inhibit HIV-1 reverse transcriptase (IC50_{50} = 0.8 µM) .

  • Antidepressants: Functionalization yields serotonin reuptake inhibitors .

Materials Science

  • Coordination Polymers: Forms porous frameworks with Cu2+^{2+} for gas storage (CO2_2 uptake: 2.8 mmol/g at 298 K).

  • Catalysis: Palladium complexes catalyze Suzuki-Miyaura coupling (Yield: 92–98%) .

Comparison with Structural Analogs

Substituent Effects on Bioactivity

CompoundSubstituentLogPMIC (µg/mL)*
N2-Methylpyridine-2,3-diamineMethyl0.9825.0
N2-Ethylpyridine-2,3-diamineEthyl1.2018.5
N2-Propylpyridine-2,3-diaminePropyl1.4512.5

*Against S. aureus .

The propyl group enhances lipophilicity and antimicrobial potency due to increased membrane penetration.

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